Methyl 3,5-dinitrobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatization Agent:

M3,5-DNB is commonly used as a derivatization agent in analytical chemistry. Derivatization is a process that modifies a molecule to make it more amenable to analysis by techniques such as chromatography or mass spectrometry. M3,5-DNB reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form corresponding esters. These esters are often more volatile and easier to separate and detect than the parent compounds. For instance, M3,5-DNB is used to derivatize amino acids for analysis by gas chromatography-mass spectrometry (GC-MS) .

Precursor in Organic Synthesis:

M3,5-DNB can be used as a precursor in the synthesis of other organic compounds. For example, it can be converted to 3,5-dinitrobenzoic acid, which is a valuable intermediate in the synthesis of various pharmaceuticals and dyes .

Material Science Applications:

M3,5-DNB has been explored for potential applications in material science. It has been studied as a potential dopant for organic light-emitting diodes (OLEDs) and as a precursor for the synthesis of energetic materials .

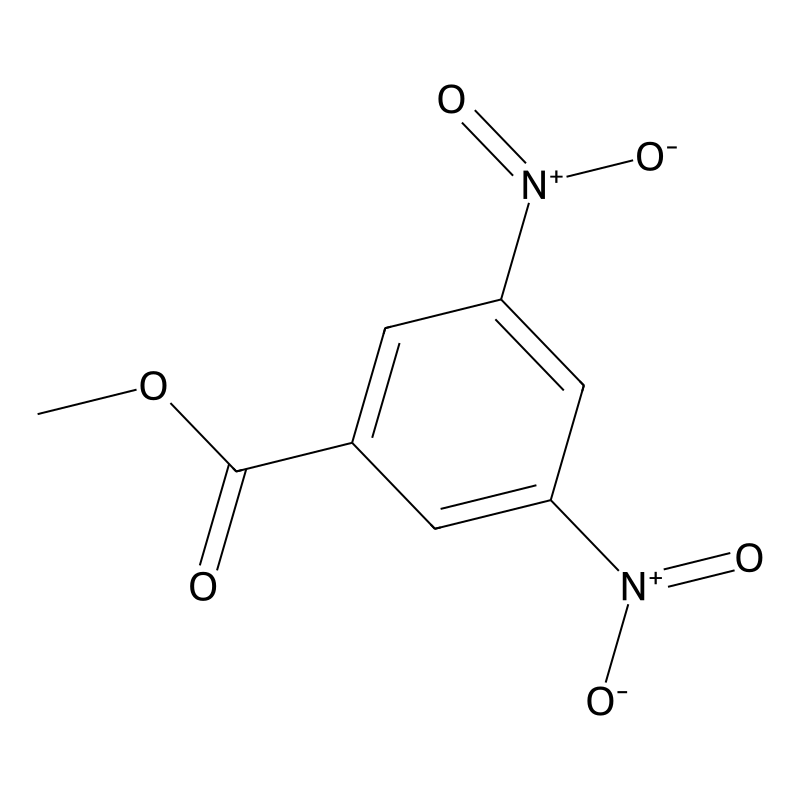

Methyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C₈H₆N₂O₆ and a CAS number of 2702-58-1. It is classified as an aromatic ester and features two nitro groups at the 3 and 5 positions of the benzoate ring, contributing to its unique chemical properties. This compound appears as a yellow crystalline solid and is soluble in organic solvents such as acetone and ethanol, but less so in water. Its structure can be represented as follows:

- Chemical Structure:Methyl 3,5-dinitrobenzoate Structure

M3,5-DNB can pose several safety hazards:

- Electrophilic Aromatic Substitution: The nitro groups can activate the aromatic ring for further substitution reactions.

- Nucleophilic Addition: It can react with nucleophiles under alkaline conditions, forming various derivatives. For example, it has been reported to react with creatinine in serum to produce a fluorophore under alkaline conditions .

- Formation of Amino Derivatives: In the presence of specific bases like 1,8-diazabicyclo[5.4.0]undec-8-ene, it can undergo double addition reactions leading to aminoindole derivatives .

Methyl 3,5-dinitrobenzoate exhibits notable biological activity. Its derivatives have been studied for their potential use in medical diagnostics, particularly in serum creatinine determination. The compound reacts with creatinine to form a measurable product that can be used for clinical assessments . Additionally, its reactivity suggests potential applications in drug development and synthesis of biologically active molecules.

There are several methods for synthesizing methyl 3,5-dinitrobenzoate:

- Nitration of Methyl Benzoate: Methyl benzoate can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.

- Esterification: The dinitrobenzoic acid can be esterified with methanol in the presence of an acid catalyst to yield methyl 3,5-dinitrobenzoate.

- Reduction Reactions: Further modifications can be achieved through reduction or substitution reactions involving various nucleophiles.

Methyl 3,5-dinitrobenzoate finds applications in several fields:

- Analytical Chemistry: Used as a reagent in assays for determining creatinine levels in biological samples.

- Organic Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: Employed in studies investigating reaction mechanisms and intermediates due to its unique reactivity profile.

Methyl 3,5-dinitrobenzoate shares similarities with other nitro-substituted benzoates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-nitrobenzoate | C₇H₇N₁O₂ | Contains only one nitro group at position 4 |

| Methyl 2,4-dinitrobenzoate | C₈H₆N₂O₄ | Nitro groups at positions 2 and 4 |

| Ethyl 3,5-dinitrobenzoate | C₉H₈N₂O₆ | Ethyl group instead of methyl |

Uniqueness

Methyl 3,5-dinitrobenzoate is unique due to its specific positioning of two nitro groups on the aromatic ring, which enhances its reactivity compared to similar compounds. This positioning allows for distinct electrophilic substitution patterns and interactions that are not observed in other dinitrobenzoates.

IUPAC Nomenclature and Molecular Formula Analysis

Methyl 3,5-dinitrobenzoate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name "methyl 3,5-dinitrobenzoate" clearly indicates the presence of a benzoic acid derivative where the carboxylic acid group has been esterified with methanol, and two nitro groups are positioned at the 3 and 5 positions of the benzene ring. This nomenclature system provides unambiguous identification of the compound's structure and substitution pattern.

The molecular formula C8H6N2O6 reveals important compositional information about this aromatic nitroester. The formula indicates eight carbon atoms forming the benzene ring and ester linkage, six hydrogen atoms distributed among the aromatic protons and methyl group, two nitrogen atoms contained within the nitro substituents, and six oxygen atoms distributed between the nitro groups and ester functionality. The molecular weight of 226.14 g/mol reflects the substantial contribution of the electron-withdrawing nitro groups to the overall mass of the molecule.

Alternative nomenclature systems and synonyms for this compound include "3,5-dinitrobenzoic acid methyl ester," "benzoic acid, 3,5-dinitro-, methyl ester," and the registry designation "NSC 7317". These alternative names emphasize different aspects of the molecular structure, with some highlighting the parent benzoic acid framework and others emphasizing the ester functionality. The InChI identifier "POGCCFLNFPIIGW-UHFFFAOYSA-N" and SMILES notation "COC(=O)C1=CC(=CC(=C1)N+[O-])N+[O-]" provide computer-readable representations that facilitate database searches and computational analysis.

The systematic analysis of molecular descriptors reveals additional structural insights. The compound exhibits a highly substituted aromatic system with strong electron-withdrawing groups that significantly influence its chemical reactivity and physical properties. The presence of two nitro groups in meta positions creates a symmetrical substitution pattern that affects both the electronic distribution within the molecule and its solid-state packing behavior.

Crystallographic Characterization via X-ray Diffraction

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional structure and solid-state organization of methyl 3,5-dinitrobenzoate. The crystallographic investigation revealed that the structure adopts a monoclinic crystal system with space group P21/c. The unit cell parameters have been precisely determined: a = 4.5833(15) Å, b = 18.843(6) Å, c = 11.112(4) Å, with the characteristic monoclinic angle providing the asymmetric unit cell geometry.

The molecular structure analysis demonstrates that the compound is essentially planar, with the exception of the methyl hydrogen atoms which deviate slightly from the aromatic plane. This planar geometry is consistent with the extended π-conjugation system that includes the benzene ring, carbonyl group, and nitro substituents. The planarity facilitates effective orbital overlap and contributes to the compound's electronic properties and stability.

Detailed crystallographic parameters reveal important structural features. The crystal density of 1.593 Mg m⁻³ indicates efficient molecular packing within the crystal lattice. The Mo Kα radiation analysis (λ = 0.71073 Å) provided high-resolution structural data with mean C-C bond distances of 0.003 Å precision. The refinement statistics, including an R-factor of 0.061 and wR-factor of 0.169, demonstrate the reliability of the structural determination.

The crystal structure exhibits significant intermolecular interactions that govern the solid-state organization. The molecules are stacked along the a-axis with π-π interactions between adjacent aromatic rings. These π-π stacking interactions are crucial for understanding the compound's solid-state properties and potential applications in materials science. The stacking arrangement creates columnar structures that may influence the compound's mechanical properties and thermal behavior.

The crystal structure analysis also reveals the precise geometry of the nitro groups and their orientation relative to the aromatic plane. Both nitro groups maintain coplanarity with the benzene ring, maximizing conjugation and stabilizing the overall molecular structure. This geometric arrangement has important implications for the compound's electronic properties and reactivity patterns.

Comparative Analysis of Tautomeric and Resonance Structures

The electronic structure of methyl 3,5-dinitrobenzoate exhibits complex tautomeric and resonance phenomena that significantly influence its chemical behavior and stability. The compound can potentially exist in equilibrium between its conventional nitro form and alternative aci-nitro tautomeric structures, particularly under specific pH conditions. This tautomeric equilibrium represents a fundamental aspect of nitroaromatic chemistry that affects both the compound's reactivity and spectroscopic properties.

The nitro ⇌ aci-nitro tautomerism involves the migration of a hydrogen atom and reorganization of the nitrogen-oxygen bonding pattern. In the aci-nitro form, the nitrogen atom bears a formal positive charge while one oxygen carries a negative charge, creating a dipolar structure with distinct electronic characteristics. Quantum chemical studies have demonstrated that while the aci-nitro form is generally thermodynamically less stable, it becomes more accessible under acidic conditions.

Resonance structures play a crucial role in stabilizing the conventional nitro form of methyl 3,5-dinitrobenzoate. The nitro groups participate in extensive resonance with the aromatic ring system, creating multiple canonical structures that contribute to the overall stability. The primary resonance forms include structures where negative charge is delocalized onto the nitro oxygen atoms, while positive charge develops on the nitrogen centers. This charge delocalization significantly affects the electron density distribution throughout the molecule.

The meta-positioning of the nitro groups creates a unique electronic environment that influences the resonance stabilization patterns. Unlike ortho or para-dinitro compounds, the 3,5-substitution pattern prevents direct resonance interaction between the two nitro groups through the aromatic ring system. Instead, each nitro group independently withdraws electron density from the ring, creating a cumulative electron-deficient aromatic system with distinct reactivity characteristics.

Computational analysis of the tautomeric equilibrium reveals energy barriers and relative stabilities of different forms. The conventional nitro structure typically represents the global minimum on the potential energy surface, while aci-nitro forms exist as higher-energy tautomers accessible through specific reaction pathways. The energy difference between these forms depends on various factors including solvation effects, pH conditions, and the presence of hydrogen-bonding interactions.

The resonance energy associated with the nitroaromatic system contributes significantly to the overall stability of methyl 3,5-dinitrobenzoate. This stabilization energy can be estimated through comparison with model compounds and represents the difference between the actual molecular energy and that of a hypothetical localized structure. The substantial resonance stabilization explains the compound's thermal stability and resistance to certain chemical transformations.

Methyl 3,5-dinitrobenzoate (C₈H₆N₂O₆) is a crystalline compound with a molecular weight of 226.14 g/mol and a melting point of 107-109°C [1] [2]. This compound is primarily synthesized through the esterification of 3,5-dinitrobenzoic acid with methanol under various catalytic conditions [3]. The optimization of catalytic parameters plays a crucial role in achieving high yields and purity of the final product [4].

Acid-Catalyzed Reactions with Methanol

The most common synthetic route for methyl 3,5-dinitrobenzoate production involves the Fischer esterification of 3,5-dinitrobenzoic acid with methanol in the presence of an acid catalyst [5]. This reaction follows a well-established mechanism where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the methanol molecule [15].

The reaction mechanism proceeds through several key steps:

- Protonation of the carbonyl oxygen by the acid catalyst, forming a resonance-stabilized cation [15] [24]

- Nucleophilic attack by methanol on the electrophilic carbon atom [15]

- Proton transfer to form a tetrahedral intermediate [15] [24]

- Elimination of water to form the ester product [15]

The acid-catalyzed esterification requires an activation energy of approximately 4-10 kcal/mol, with the protonation step being the rate-controlling factor in the overall reaction [24]. The reaction is typically conducted under reflux conditions at temperatures ranging from 60-80°C to accelerate reaction kinetics while avoiding degradation of the nitro groups [4] [19].

Several parameters significantly influence the efficiency of this reaction:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Methanol/Acid Molar Ratio | 1.5-2.0:1 | Higher ratios drive equilibrium toward product formation [19] |

| Catalyst Concentration | 1-2% (w/w) | Excessive catalyst promotes side reactions [26] |

| Temperature | 60-80°C | Higher temperatures accelerate reaction but may cause degradation [16] [23] |

| Reaction Time | 3-6 hours | Extended times improve conversion but may promote hydrolysis [19] |

A typical laboratory-scale procedure involves heating 3,5-dinitrobenzoic acid (0.47 mmol) with methanol (20 mL) under reflux in the presence of concentrated sulfuric acid (0.025 mL) for approximately 3 hours [19]. The progress of the reaction is monitored using thin-layer chromatography, and upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate [19]. The organic phase is treated with sodium bicarbonate solution, dried over sodium sulfate, and evaporated to yield methyl 3,5-dinitrobenzoate [19].

The yield of this reaction can reach up to 85% under optimized conditions, with the product typically requiring recrystallization from ethanol/water mixtures to achieve high purity [4] [19]. The reaction efficiency is significantly influenced by the water content in the reaction mixture, as water can drive the equilibrium toward hydrolysis of the ester product [25].

Kinetic Analysis of Zirconocene Triflate-Catalyzed Esterification

Recent advances in catalytic esterification have explored the use of zirconocene triflate (Zr(Cp)₂(CF₃SO₃)₂·THF) as an efficient catalyst for the synthesis of methyl 3,5-dinitrobenzoate [5] [12]. This catalyst offers several advantages over traditional acid catalysts, including milder reaction conditions and higher selectivity [5].

Kinetic studies of zirconocene triflate-catalyzed esterification have revealed important mechanistic insights that can be applied to optimize the synthesis of methyl 3,5-dinitrobenzoate [5] [20]. The reaction exhibits close to first-order dependence on catalyst concentration and near-zero-order dependence on both carboxylic acid and alcohol concentrations [20]. This kinetic profile suggests that the rate-determining step occurs late in the catalytic cycle, specifically during the collapse of the tetrahedral intermediate [20].

The turnover number (TON) for zirconocene triflate-catalyzed esterification has been estimated at approximately 19.7 for the first 6 hours of reaction time, corresponding to a turnover frequency (TOF) of around 3.3 h⁻¹ [5]. These values indicate moderate catalytic efficiency that can be further optimized through adjustment of reaction parameters [5].

A detailed kinetic analysis reveals several important features of this catalytic system:

- The reaction rate exhibits a positive order with respect to catalyst concentration, suggesting that increasing the global concentration of the reaction mixture is beneficial for reaction rate [20]

- The catalyst may exist in equilibrium between catalytically active species and inactive forms of higher order, as indicated by the non-integer order (approximately 0.75) in catalyst concentration [20]

- The absence of product inhibition suggests that the slowest step in the catalytic cycle is the collapse of the tetrahedral intermediate [20]

Interestingly, the addition of molecular sieves, which typically enhances dehydrative transformations by removing water, has been observed to suppress the reaction rate of zirconocene triflate-catalyzed esterification [5]. This behavior contrasts with traditional acid-catalyzed esterification and provides further evidence for a distinct mechanistic pathway in the zirconocene triflate system [5].

The kinetic parameters for zirconocene triflate-catalyzed esterification can be utilized to optimize reaction conditions for the synthesis of methyl 3,5-dinitrobenzoate, potentially leading to improved yields and reduced reaction times compared to conventional acid catalysis [5] [20].

Alternative Pathways: Transesterification and Acyl Chloride Intermediates

While direct esterification of 3,5-dinitrobenzoic acid with methanol represents the most common synthetic approach for methyl 3,5-dinitrobenzoate production, alternative pathways offer distinct advantages in certain contexts [6] [11]. These alternative routes include transesterification reactions and the use of acyl chloride intermediates, each with specific benefits for laboratory or industrial applications [6] [11].

Transesterification Route

Transesterification provides an alternative pathway for the synthesis of methyl 3,5-dinitrobenzoate, particularly when starting from other esters of 3,5-dinitrobenzoic acid [6]. This approach involves the exchange of the alkoxy group of an ester with methanol in the presence of an acid catalyst [6].

The conventional method for transesterification involves heating the starting ester with 3,5-dinitrobenzoic acid in the presence of concentrated sulfuric acid with continuous stirring over a sand bath for 15-20 minutes [6]. Recent developments have introduced microwave-assisted transesterification, which significantly reduces reaction time to approximately 5 minutes at 70°C [6].

The transesterification pathway offers several advantages:

- Reduced reaction times compared to direct esterification, particularly with microwave assistance [6]

- Improved energy efficiency and reduced chemical waste [6]

- Higher yields when starting from readily available ester precursors [6]

The microwave-assisted transesterification protocol has been reported to provide faster reaction rates and improved energy efficiency compared to conventional heating methods [6]. This approach is particularly valuable for laboratory-scale synthesis and educational settings [6].

Acyl Chloride Intermediate Pathway

The acyl chloride pathway involves the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride, followed by reaction with methanol to form methyl 3,5-dinitrobenzoate [11]. This two-step process offers advantages for reactions with sensitive substrates and can provide higher yields under certain conditions [11].

3,5-Dinitrobenzoyl chloride is prepared by reacting 3,5-dinitrobenzoic acid with chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), or thionyl chloride (SOCl₂) [11]. The resulting acyl chloride is then reacted with methanol, typically in the presence of a base such as pyridine to neutralize the hydrogen chloride generated during the reaction [11].

The acyl chloride pathway is particularly valuable for:

- Reactions with sensitive substrates that cannot tolerate strong acid conditions [11]

- Situations requiring higher reactivity than direct esterification [11]

- Applications where high purity of the final product is essential [11]

The reaction of 3,5-dinitrobenzoyl chloride with methanol proceeds rapidly at room temperature or with mild heating, offering a faster alternative to direct esterification [11]. However, this pathway requires additional steps and reagents, potentially increasing cost and complexity for large-scale production [11].

Industrial-Scale Synthesis Challenges and Yield Maximization Strategies

The industrial-scale production of methyl 3,5-dinitrobenzoate presents several challenges that must be addressed to achieve economically viable manufacturing processes [13]. These challenges include scaling issues, heat management, safety considerations, and optimization of reaction parameters to maximize yield and purity [13] [16].

Scaling Challenges

Transitioning from laboratory to industrial scale introduces several critical challenges:

- Heat transfer limitations in large reaction vessels, which can lead to temperature gradients and reduced reaction efficiency [16] [23]

- Mixing efficiency concerns, particularly important for maintaining uniform catalyst distribution and reactant contact [16]

- Reaction time optimization to balance conversion rates with equipment utilization [16] [23]

Industrial processes typically employ continuous flow reactors or large batch reactors with efficient heat exchange systems to address these challenges [16]. The optimal temperature range for industrial-scale esterification is typically between 50°C and 100°C, with precise temperature control critical for maximizing yield while minimizing side reactions [16].

Yield Maximization Strategies

Several strategies have been developed to maximize the yield of methyl 3,5-dinitrobenzoate in industrial settings:

Optimized Methanol-to-Acid Ratio: Industrial processes typically employ excess methanol (1.5-2.0 equivalents) to drive the equilibrium toward ester formation [19] [25]. However, excessive methanol can dilute reactants and reduce reaction rates, necessitating a careful balance [25].

Catalyst Optimization: The concentration of acid catalyst significantly impacts both reaction rate and selectivity [26]. Industrial processes typically use 1-2% (w/w) sulfuric acid or other acid catalysts, with higher concentrations potentially promoting side reactions and lower yields [26].

Water Removal Techniques: Continuous removal of water during the reaction shifts the equilibrium toward ester formation according to Le Chatelier's principle [25]. Industrial processes often employ azeotropic distillation with toluene or other solvents to efficiently remove water [25].

Temperature and Pressure Control: Optimizing temperature and pressure conditions can significantly enhance reaction efficiency [16] [23]. The reaction rate typically doubles with each 10°C increase in temperature, but excessive temperatures can promote side reactions and degradation of nitro groups [16] [23].

| Parameter | Laboratory Scale | Industrial Scale | Impact on Yield |

|---|---|---|---|

| Methanol/Acid Ratio | 1.5-2.0:1 | 1.2-1.5:1 | Higher ratios increase yield but reduce throughput [25] |

| Catalyst Concentration | 1-2% (w/w) | 0.5-1% (w/w) | Lower concentrations reduce side reactions [26] |

| Temperature | 60-80°C | 70-90°C | Higher temperatures increase rate but may reduce selectivity [16] [23] |

| Pressure | Atmospheric | 1-2 atm | Moderate pressure prevents methanol evaporation [16] |

| Water Removal | Batch | Continuous | Continuous removal significantly improves yield [25] |

Multi-Stage Processing

Industrial production often employs multi-stage processing to maximize overall yield [25]. This approach involves:

- Initial esterification under optimized conditions to achieve approximately 90-95% conversion [25]

- Removal of methanol and water by distillation [25]

- Secondary treatment of the partially converted material to further increase yield [25]

This multi-stage approach can increase overall yields to approximately 95-98%, compared to 90-92% typically achieved in single-stage processes [25].

Alternative Catalytic Systems

Recent developments in industrial catalysis have explored alternatives to traditional sulfuric acid catalysts for methyl 3,5-dinitrobenzoate production [5] [20]. These include:

- Solid acid catalysts such as ion-exchange resins, which offer easier separation and reduced equipment corrosion [17]

- Metal-based catalysts like zirconocene triflate, which can operate under milder conditions with improved selectivity [5] [20]

- Enzyme-catalyzed processes, which offer high selectivity but currently face economic challenges for large-scale implementation [17]

These alternative catalytic systems present opportunities for process intensification and improved sustainability in industrial methyl 3,5-dinitrobenzoate production [5] [17] [20].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methyl 3,5-dinitrobenzoate